methyl 7-chloro-2H-chromene-8-carboxylate
CAS No.:
Cat. No.: VC17661665
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9ClO3 |
---|---|
Molecular Weight | 224.64 g/mol |
IUPAC Name | methyl 7-chloro-2H-chromene-8-carboxylate |
Standard InChI | InChI=1S/C11H9ClO3/c1-14-11(13)9-8(12)5-4-7-3-2-6-15-10(7)9/h2-5H,6H2,1H3 |
Standard InChI Key | HQMMMSHMAMOSAR-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC2=C1OCC=C2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 7-chloro-2H-chromene-8-carboxylate (CAS 1221723-08-5) features a benzopyran core, where the benzene ring is fused to a dihydropyran moiety. The chlorine atom at the 7-position and the methyl carboxylate group at the 8-position introduce electronic and steric effects that influence its reactivity and interactions with biological targets. The molecular formula is , with a molecular weight of 236.64 g/mol. The planar chromene scaffold facilitates π-π stacking interactions, while the electron-withdrawing chlorine and carboxylate groups enhance polarity, affecting solubility and binding affinity .
Physicochemical Properties
Synthesis and Optimization
Challenges in Functionalization
Introducing substituents at the 7-position requires precise regiocontrol to avoid competing reactions at adjacent positions. Microwave-assisted synthesis and catalytic methods may improve yields, as reported for similar chromene derivatives .
Biological Activities and Mechanisms
Fluorescent Probing Applications
The compound’s conjugated π-system enables fluorescence, making it suitable for staining cellular components or tracking biological processes. Chromene-based probes often exhibit solvatochromic shifts, useful in imaging membrane dynamics or protein localization .
Applications in Pharmaceutical Research
Drug Development
The compound’s dual functionality (chlorine and carboxylate) allows for modular derivatization, enabling optimization of pharmacokinetic properties. Its role as a building block in fragment-based drug design is supported by its compatibility with click chemistry and cross-coupling reactions .
Comparative Analysis with Structural Analogs
The biological activity of chromene derivatives is highly sensitive to substituent positioning. For example:
The 7-chloro derivative’s unique activity profile may stem from optimized steric interactions at target sites, though further validation is required.
Recent Advances and Future Directions
Isozyme-Selective Inhibitors
Recent studies (2023) on 7H-furo-chromenes, such as EMAC10164d, demonstrate that fluorophenyl substitutions enhance selectivity for CA XII () . These findings suggest that modifying the 7-position of methyl 7-chloro-2H-chromene-8-carboxylate with electron-withdrawing groups could improve target specificity.
Hybrid Molecules
Combining chromene scaffolds with known pharmacophores (e.g., sulfonamides) may yield dual-action therapeutics. Computational docking studies predict that methyl 7-chloro-2H-chromene-8-carboxylate’s carboxylate group could coordinate with zinc in CA active sites, a hypothesis requiring experimental validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume